Mylotarg -

Mylotarg

Catalog Number: EVT-10960543
CAS Number:
Molecular Formula: C73H97IN6O25S3
Molecular Weight: 1681.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Gemtuzumab ozogamicin is classified as an antibody-drug conjugate. It consists of:

  • Monoclonal Antibody: A humanized IgG4 isotype monoclonal antibody targeting the CD33 antigen, which is commonly expressed on the surface of leukemic cells.
  • Cytotoxic Agent: Calicheamicin, a potent antitumor antibiotic, is linked to the antibody via a bifunctional linker. This design allows for targeted delivery of the cytotoxic agent directly to cancer cells.
Synthesis Analysis

Methods and Technical Details

The synthesis of gemtuzumab ozogamicin involves several key steps:

  1. Antibody Production: The humanized anti-CD33 monoclonal antibody is produced using recombinant DNA technology in suitable host cells.
  2. Linker Attachment: A bifunctional linker, specifically 4-(4-acetylphenoxy)butanoic acid, is covalently attached to the antibody. This linker facilitates the attachment of calicheamicin.
  3. Conjugation with Calicheamicin: The cytotoxic agent is linked to the antibody through an acyl hydrazone bond, allowing for controlled release upon internalization by target cells.

The average drug-to-antibody ratio achieved during synthesis is typically between 2 to 3 molecules of calicheamicin per molecule of antibody, ensuring effective delivery while maintaining stability.

Molecular Structure Analysis

Structure and Data

The molecular structure of gemtuzumab ozogamicin can be described as follows:

  • Monoclonal Antibody Component: The structure includes a human IgG4 framework with specific variable regions designed to bind CD33.
  • Cytotoxic Component: Calicheamicin is a complex molecule with a unique structure that allows it to exert potent cytotoxic effects upon activation within the target cell.
Chemical Reactions Analysis

Reactions and Technical Details

Upon administration, gemtuzumab ozogamicin undergoes several key reactions:

  1. Binding: The antibody component binds specifically to CD33-expressing cells.
  2. Internalization: Following binding, the entire conjugate is internalized into the cell via endocytosis.
  3. Release of Calicheamicin: Inside lysosomes, the acidic environment facilitates hydrolysis of the acyl hydrazone bond, releasing calicheamicin.
  4. Activation: Calicheamicin interacts with intracellular components such as reduced glutathione, leading to its activation and subsequent DNA damage in target cells.
Mechanism of Action

Process and Data

Gemtuzumab ozogamicin operates through a targeted mechanism:

  • The humanized monoclonal antibody binds specifically to CD33 on leukemic cells.
  • Once internalized, calicheamicin is released within lysosomes where it becomes activated.
  • The activated calicheamicin induces double-strand breaks in DNA, leading to apoptosis (programmed cell death) in cancer cells while sparing normal hematopoietic cells due to selective targeting.

This mechanism underscores the therapeutic potential of gemtuzumab ozogamicin in treating AML with reduced toxicity compared to traditional chemotherapeutics.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Gemtuzumab ozogamicin is typically presented as a sterile solution for injection.
  • Solubility: It is soluble in water and formulated for intravenous administration.
  • Stability: The compound shows stability under specified storage conditions but requires careful handling due to its cytotoxic nature.

Relevant data indicate that its pharmacokinetics are influenced by factors such as dosage and patient-specific variables, including body weight and organ function.

Applications

Scientific Uses

Gemtuzumab ozogamicin has been primarily applied in clinical settings for:

Introduction to Antibody-Drug Conjugate (ADC) Therapeutics in Oncology

Evolution of Targeted Chemotherapy Paradigms

The conceptual foundation for targeted chemotherapy was established by Paul Ehrlich in the early 20th century through his visionary "magic bullet" hypothesis. This proposed the ideal therapeutic agent capable of selectively destroying diseased cells while sparing healthy tissues [1] [4] [6]. Conventional chemotherapeutic agents (e.g., anthracyclines, antimetabolites) demonstrated potent cytotoxicity but exhibited narrow therapeutic indices due to nonspecific biodistribution and dose-limiting toxicities to normal proliferating cells [1] [8]. The advent of hybridoma technology in 1975 enabled mass production of monoclonal antibodies with target specificity, creating opportunities for selective drug delivery [8]. Antibody-drug conjugates (ADCs) emerged as sophisticated biologics designed to integrate monoclonal antibody-mediated precision with the cell-killing potency of cytotoxic payloads. This molecular architecture comprises three elements: a tumor antigen-targeting antibody, a chemical linker, and a potent bioactive payload [1] [6] [8]. ADCs theoretically maximize antitumor efficacy while minimizing systemic exposure, representing a paradigm shift in oncology therapeutics [9].

Historical Significance of Mylotarg in ADC Development

Gemtuzumab ozogamicin (commercially termed Mylotarg) holds the distinction of being the first antibody-drug conjugate approved by the United States Food and Drug Administration. It received accelerated approval in May 2000 for the treatment of relapsed CD33-positive acute myeloid leukemia in older adults [3] [5] [7]. Its development emerged from a collaboration between Celltech and Wyeth initiated in 1991, combining a humanized immunoglobulin G4 kappa monoclonal antibody targeting CD33 with the potent enediyne antibiotic calicheamicin, linked via an acid-labile hydrazone bond [3] [7] [10].

Mylotarg's journey proved pivotal for the ADC field. Despite initial enthusiasm, post-marketing surveillance and the phase III SWOG S0106 trial revealed significant safety concerns, including fatal hepatotoxicity (veno-occlusive disease) and lack of survival benefit in newly diagnosed acute myeloid leukemia patients when combined with conventional chemotherapy at the original 9 mg/m² dose [2] [3] [10]. Consequently, Pfizer voluntarily withdrew Mylotarg from the U.S. market in 2010 [3] [5]. This withdrawal stimulated critical reevaluation of ADC design principles. Subsequent research identified that a fractionated dosing regimen (e.g., 3 mg/m² administered on days 1, 4, and 7) significantly improved safety and efficacy by optimizing CD33 receptor saturation and minimizing peak plasma concentrations [7] [10]. Clinical trials like ALFA-0701 and MyloFrance-1 validated this approach, demonstrating improved event-free survival and manageable toxicity, leading to Mylotarg's landmark re-approval in 2017 [2] [7] [10]. This reinstatement validated the ADC concept and underscored the critical importance of optimized dosing and linker stability. Mylotarg's trajectory established essential regulatory and developmental frameworks for subsequent antibody-drug conjugates, solidifying its status as a transformative agent in targeted oncology [4] [7] [9].

Table 1: Key Milestones in Mylotarg Development [3] [5] [7]

YearEventSignificance
1991Collaboration initiation between Celltech and WyethCommenced development of anti-CD33 antibody conjugated to calicheamicin
2000Accelerated FDA Approval (May)First ADC approval worldwide; indicated for relapsed CD33+ acute myeloid leukemia in patients ≥60 years
2010Voluntary U.S. Market Withdrawal (June)Withdrawn due to fatal toxicity (SWOG S0106 trial) and lack of confirmed clinical benefit in post-marketing studies
2017FDA Re-approval (September)Approved for newly diagnosed and relapsed/refractory CD33+ acute myeloid leukemia based on fractionated dosing strategy

CD33 as a Therapeutic Target in Hematopoietic Malignancies

CD33 (Siglec-3) is a 67-kDa transmembrane receptor belonging to the sialic acid-binding immunoglobulin-type lectin (Siglec) family. It features an extracellular V-set immunoglobulin domain that mediates sialic acid binding, a variable number of C2-set immunoglobulin domains, a transmembrane domain, and a cytoplasmic tail containing immunoreceptor tyrosine-based inhibitory motifs (ITIMs) [2] [7] [8]. Its physiological function involves modulation of immune cell signaling, primarily delivering inhibitory signals within the hematopoietic system [7] [10].

CD33 exhibits highly restricted expression, predominantly found on cells of the myeloid lineage. Crucially, it is expressed on leukemic blasts in approximately 85-90% of acute myeloid leukemia patients, while being absent from pluripotent hematopoietic stem cells and non-hematopoietic tissues [2] [7] [10]. Upon antibody binding, CD33 undergoes rapid internalization via clathrin-mediated endocytosis, efficiently transporting the antibody-drug conjugate into the cell's endo-lysosomal compartment [7] [8] [10]. This internalization efficiency makes it an exceptionally suitable target for antibody-drug conjugate therapy.

The biological rationale for targeting CD33 in acute myeloid leukemia is multifaceted: 1) Near-universal expression on acute myeloid leukemia blasts enables broad applicability; 2) Rapid internalization facilitates efficient intracellular delivery of conjugated cytotoxic payloads; 3) Absence on pluripotent stem cells theoretically permits hematopoietic recovery following therapy [2] [7] [10]. Research by Bernstein and colleagues demonstrated that CD33-negative hematopoietic stem cells from acute myeloid leukemia patients retained the capacity to generate normal colony-forming cells, supporting the potential for selective malignant cell eradication while sparing normal progenitors [2] [10]. Nevertheless, CD33 expression on committed myeloid progenitors contributes to Mylotarg's characteristic myelosuppressive effects.

Table 2: Key Characteristics of CD33 Antigen as a Therapeutic Target [2] [7] [8]

CharacteristicDescriptionTherapeutic Relevance
Molecular StructureTransmembrane receptor; Ig-V domain, Ig-C2 domains, ITIM motifs in cytoplasmic tailITIM motifs mediate intracellular signaling; extracellular domain enables antibody binding
Expression PatternMyeloid lineage cells (monocytes, granulocytes, dendritic cells); >85% AML blasts; absent on pluripotent HSCsHigh tumor specificity enables targeted delivery
Internalization KineticsRapid clathrin-mediated endocytosis upon antibody bindingEfficient delivery of conjugated payload into tumor cells
Role in Normal HematopoiesisPutative immunoregulatory functions; downregulated during maturationSparing of early HSCs potentially allows bone marrow recovery

Properties

Product Name

Mylotarg

IUPAC Name

S-[(2R,3S,4S,6S)-6-[[(2R,3S,4R,5R,6R)-5-[(2S,4S,5R)-5-[acetyl(ethyl)amino]-4-methoxy-5-methyloxan-2-yl]oxy-6-[[(2S,9R)-13-[2-[[4-[2-[1-[4-(4-amino-4-oxobutoxy)phenyl]ethylidene]hydrazinyl]-2-methyl-4-oxobutan-2-yl]disulfanyl]ethylidene]-9-hydroxy-12-(methoxycarbonylamino)-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-4-hydroxy-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-[(3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3-hydroxy-5-iodo-2-methoxy-6-methylbenzenecarbothioate

Molecular Formula

C73H97IN6O25S3

Molecular Weight

1681.7 g/mol

InChI

InChI=1S/C73H97IN6O25S3/c1-15-80(41(7)81)72(10)35-98-51(32-48(72)93-11)103-65-59(87)56(79-105-52-31-45(82)66(40(6)99-52)107-67(90)53-36(2)55(74)63(60(88)62(53)94-12)104-68-61(89)64(95-13)58(86)39(5)101-68)38(4)100-69(65)102-47-21-18-16-17-19-28-73(92)33-46(83)57(76-70(91)96-14)54(47)44(73)27-30-106-108-71(8,9)34-50(85)78-77-37(3)42-23-25-43(26-24-42)97-29-20-22-49(75)84/h16-17,23-27,38-40,45,47-48,51-52,56,58-59,61,64-66,68-69,79,82,86-89,92H,15,20,22,29-35H2,1-14H3,(H2,75,84)(H,76,91)(H,78,85)/t38-,39+,40-,45+,47+,48+,51+,52+,56-,58+,59-,61-,64-,65-,66-,68?,69+,72-,73+/m1/s1

InChI Key

IUPYOZANCCCTSM-HATVIOBMSA-N

Canonical SMILES

CCN(C(=O)C)C1(COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSC(C)(C)CC(=O)NN=C(C)C5=CC=C(C=C5)OCCCC(=O)N)NC(=O)OC)O)C)NOC6CC(C(C(O6)C)SC(=O)C7=C(C(=C(C(=C7OC)O)OC8C(C(C(C(O8)C)O)OC)O)I)C)O)O)C

Isomeric SMILES

CCN(C(=O)C)[C@@]1(CO[C@H](C[C@@H]1OC)O[C@@H]2[C@@H]([C@@H]([C@H](O[C@H]2O[C@H]3C#CC=CC#C[C@@]4(CC(=O)C(=C3C4=CCSSC(C)(C)CC(=O)NN=C(C)C5=CC=C(C=C5)OCCCC(=O)N)NC(=O)OC)O)C)NO[C@H]6C[C@@H]([C@@H]([C@H](O6)C)SC(=O)C7=C(C(=C(C(=C7OC)O)OC8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)OC)O)I)C)O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.